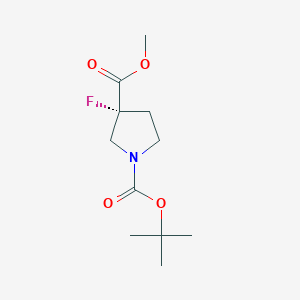

![molecular formula C13H15N3O4 B1407794 2-[(5-méthoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate d'éthyle CAS No. 1706435-77-9](/img/structure/B1407794.png)

2-[(5-méthoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate d'éthyle

Vue d'ensemble

Description

Indole derivatives are a significant class of organic compounds that have been the focus of many researchers due to their biological properties . They are important types of molecules and natural products and play a main role in cell biology . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

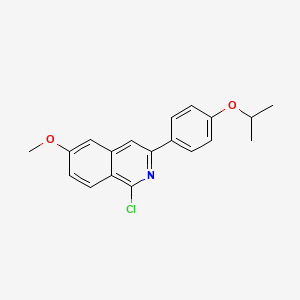

Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound . For example, in the title compound, C14H17NO3, the nine-membered 1H-indole ring system is essentially planar .

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole ont été rapportés pour présenter des propriétés antivirales significatives. Par exemple, certains dérivés de l'indole-2-carboxylate ont montré une activité inhibitrice contre les virus de la grippe A et de Coxsackie B4 . Cela suggère que notre composé d'intérêt pourrait potentiellement être synthétisé en dérivés ciblant des agents pathogènes viraux spécifiques.

Activité anti-inflammatoire

Le noyau indole est présent dans de nombreuses molécules de médicaments synthétiques qui présentent des effets anti-inflammatoires. En se liant avec une grande affinité à plusieurs récepteurs, les dérivés de l'indole peuvent être développés en nouveaux agents thérapeutiques qui peuvent contrôler les maladies liées à l'inflammation .

Activité anticancéreuse

La recherche a mis en évidence l'application des dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses. Ces composés peuvent interférer avec divers processus cellulaires dans les cellules cancéreuses, fournissant une voie pour le développement de nouveaux médicaments anticancéreux .

Activité antimicrobienne

Les dérivés de l'indole sont connus pour posséder des propriétés antimicrobiennes, qui comprennent la lutte contre les bactéries, les champignons et autres micro-organismes. Cela les rend précieux dans le développement de nouveaux antibiotiques et agents antiseptiques .

Activité antidiabétique

L'échafaudage de l'indole se retrouve dans des composés qui ont montré des activités antidiabétiques. Ces activités comprennent la régulation de la glycémie et le potentiel d'influencer la sécrétion ou l'action de l'insuline .

Activité antipaludique

Les dérivés de l'indole ont été étudiés pour leurs propriétés antipaludiques. Ils peuvent être conçus pour inhiber la croissance des espèces de Plasmodium, les parasites responsables du paludisme, offrant une voie prometteuse pour de nouveaux médicaments antipaludiques .

Activité anticholinestérasique

Les composés à base d'indole ont montré une activité anticholinestérasique, qui est cruciale dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Ils peuvent inhiber les enzymes qui décomposent les neurotransmetteurs, améliorant ainsi la communication neuronale .

Activité antioxydante

Le noyau indole est associé à des effets antioxydants, protégeant les cellules des dommages induits par le stress oxydatif. Cette propriété est bénéfique pour prévenir les maladies chroniques et les troubles liés au vieillissement .

Mécanisme D'action

Target of Action

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate, also known as ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to various cellular changes.

Biochemical Pathways

Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors . These interactions can lead to various downstream effects, contributing to the compound’s diverse biological activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects .

Analyse Biochimique

Biochemical Properties

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including hydrolases and oxidoreductases, which are crucial for its metabolic processing. The compound’s indole structure allows it to participate in electron transfer reactions, making it a potential candidate for studying redox biology. Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways .

Cellular Effects

The effects of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, influencing their activity. The compound can inhibit certain enzymes, such as kinases, which play a role in cell signaling. Additionally, it can activate transcription factors, leading to changes in gene expression. These interactions highlight the compound’s potential as a modulator of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and elimination. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate exhibits specific subcellular localization, which is crucial for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .

Propriétés

IUPAC Name |

ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLGBZRBDSFXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)